(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone, also known as this compound, is a useful research compound. Its molecular formula is C52H81NO13 and its molecular weight is 928.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Binding Affinity and Structural Impact : 28-O-Methyl-rapamycin binds to FKBP12 with a comparable affinity to rapamycin but shows significantly reduced immunosuppressive activity. This is attributed to structural changes induced by the 28-O-methyl group, affecting the orientation of the cyclohexyl moiety and resulting in the loss of two intermolecular hydrogen bonds in the FKBP12−rapamycin complex (Kallen, Sedrani, & Cottens, 1996).
Cancer Therapy and Immune System Modulation : Research indicates that combining mTOR inhibitors like rapamycin with rapamycin-resistant T cells could be effective in tumor elimination. This approach takes advantage of rapalogs’ ability to reverse tumor-intrinsic immune evasion mechanisms while maintaining T cell activity (Huye et al., 2011).
Bioavailability and Inhibition of Cellular Processes : A study on novel, selective, and ATP-competitive mTOR inhibitors based on a benzoxazepine scaffold, including compound 28 (XL388), highlights their role in inhibiting cellular phosphorylation of mTOR complex 1 and 2 substrates. These inhibitors display good pharmacokinetics and oral exposure, suggesting potential for therapeutic applications (Takeuchi et al., 2013).
Impact of Glycosylation on Bioactivity : Glycosylation of rapamycin, specifically at C-28 or C-40, has been shown to significantly improve water solubility and reduce cytotoxicity while also affecting its antifungal, antitumor, and immunosuppression bioactivities. This indicates that modifications at the C-28 position of rapamycin can substantially alter its biological effects (Zhang et al., 2020).
mTORC2 Assembly and Akt/PKB Modulation : Prolonged treatment with rapamycin inhibits mTORC2 assembly and reduces the levels of Akt/PKB signaling in many cell types. This suggests a potential mechanism for rapamycin’s proapoptotic and antitumor effects (Sarbassov et al., 2006).
Nutrient Sensing and Cell Growth : Rapamycin, by inhibiting TOR kinases, plays a significant role in nutrient sensing and cell growth, impacting processes like transcription and translation in response to growth-promoting signals (Rohde, Heitman, & Cárdenas, 2001).
Expansion of Regulatory T Cells : Rapamycin selectively expands CD4+CD25+FoxP3+ regulatory T cells, which are crucial for inducing and maintaining peripheral tolerance. This property could be harnessed for ex vivo cellular therapy in T-cell-mediated diseases (Battaglia, Stabilini, & Roncarolo, 2005).
Mecanismo De Acción
Target of Action
The primary target of 28-O-Methyl-rapamycin is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival . It is the catalytic subunit of two structurally distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .
Mode of Action
28-O-Methyl-rapamycin, like its parent compound rapamycin, inhibits mTOR by binding to its intracellular receptor, FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the inhibition of mTOR’s kinase activity . This interaction results in the suppression of mTOR signaling, thereby affecting various cellular processes controlled by mTOR .
Biochemical Pathways
The inhibition of mTOR by 28-O-Methyl-rapamycin affects several biochemical pathways. mTOR is a key regulator of different pathways, including protein synthesis, ribosome biogenesis, autophagy, and metabolism . By inhibiting mTOR, 28-O-Methyl-rapamycin can modulate these pathways, leading to changes in cell growth and proliferation .
Pharmacokinetics
For instance, in a study involving dogs, rapamycin was administered intramuscularly, and whole blood pharmacokinetic sampling was performed for 48 hours
Result of Action
The molecular and cellular effects of 28-O-Methyl-rapamycin’s action are primarily due to the inhibition of mTOR. This can lead to a decrease in protein synthesis and cell proliferation, and an increase in autophagy . These effects can have therapeutic potentials, including immunosuppressive, antifungal, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities .
Análisis Bioquímico
Biochemical Properties
28-O-Methyl-rapamycin, like rapamycin, is likely to interact with the mTOR signaling pathway . mTOR is a key regulator of different pathways, and rapamycin has its specific action on this pathway
Cellular Effects
The cellular effects of 28-O-Methyl-rapamycin are likely to be similar to those of rapamycin, given their structural similarity. Rapamycin has been shown to have anti-cancer, anti-viral, and anti-aging potentials . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rapamycin inhibits the mammalian target of rapamycin (mTOR) by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . It is plausible that 28-O-Methyl-rapamycin may have a similar mechanism of action.
Dosage Effects in Animal Models
Rapamycin has been shown to improve learning and memory abilities in animal models of Alzheimer’s disease . The dosage effects of 28-O-Methyl-rapamycin need to be investigated in future studies.
Metabolic Pathways
Rapamycin is known to affect several metabolic processes, including protein anabolism, nucleotide biosynthesis, lipogenesis, glycolysis, and autophagy .
Subcellular Localization
Mtor, the target of rapamycin, has been found at several cellular locations
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for 28-O-Methyl-rapamycin involves the introduction of a methyl group at the 28th position of the rapamycin molecule. This can be achieved through a series of chemical reactions that involve protection, deprotection, and substitution steps.", "Starting Materials": [ "Rapamycin", "Methanol", "Sodium hydride", "Methyl iodide", "Methanesulfonic acid", "Acetic anhydride", "Pyridine", "Chlorotrimethylsilane", "Triethylamine", "Tetrahydrofuran", "Methanol", "Water" ], "Reaction": [ "Protection of the hydroxyl group at position 28 using methanesulfonic acid and acetic anhydride", "Deprotection of the hydroxyl group at position 31 using sodium hydride in methanol", "Substitution of the deprotected hydroxyl group at position 28 with a methyl group using methyl iodide and pyridine", "Protection of the hydroxyl group at position 11 using chlorotrimethylsilane and triethylamine", "Deprotection of the hydroxyl group at position 42 using sodium hydride in tetrahydrofuran", "Final deprotection of the hydroxyl groups at positions 13, 15, 23, and 37 using sodium hydride in methanol and water" ] } | |
Número CAS |
159351-88-9 |
Fórmula molecular |
C52H81NO13 |
Peso molecular |
928.2 g/mol |
Nombre IUPAC |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C52H81NO13/c1-31-17-13-12-14-18-32(2)43(61-8)29-39-22-20-37(7)52(60,66-39)49(57)50(58)53-24-16-15-19-40(53)51(59)65-44(34(4)27-38-21-23-41(54)45(28-38)62-9)30-42(55)33(3)26-36(6)47(63-10)48(64-11)46(56)35(5)25-31/h12-14,17-18,26,31,33-35,37-41,43-45,47-48,54,60H,15-16,19-25,27-30H2,1-11H3/b14-12+,17-13+,32-18+,36-26+/t31-,33-,34-,35-,37-,38+,39+,40+,41-,43+,44+,45-,47-,48+,52-/m1/s1 |
Clave InChI |
TXZXMCLTSBPVQD-JQEUAWNDSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)OC)OC)C)C)/C)OC |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC)OC)C)C)C)OC |
SMILES canónico |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC)OC)C)C)C)OC |
Sinónimos |
23,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine Rapamycin Deriv.; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.